Cas no 189084-64-8 (2,2',4,4',6-Pentabromodiphenyl Ether)

2,2',4,4',6-Pentabromodiphenyl Ether structure
189084-64-8 structure
Product Name:2,2',4,4',6-Pentabromodiphenyl Ether
CAS No:189084-64-8
Molecular Formula:C12H5OBr5
Molecular Weight:564.6875
MDL:MFCD09037599
CID:229709
PubChem ID:329754619

2,2',4,4',6-Pentabromodiphenyl Ether Properties

Names and Identifiers

    • Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)-
    • 1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene
    • 2,2',4,4',6-Pentabromodiphenyl ether
    • 2,2',4,4',6-PentabromodiphenyletherBDE-100 Solution
    • BDE No 100 solution
    • 2,2',3,5-TETRACHLOROBIPHENYL
    • 2,2',4,4',6-PentaBDE
    • 2,2',4,4',6-Pentabromodiphenyl ether solution
    • 2,2,4,4,6-Pentabromodiphenyl ether50µg
    • 2,2’,4,4’,6-Pentabromodiphenyl ether
    • Benzene,1,3,5-tribromo-2-(2,4-dibromophenoxy)
    • PBDE 100
    • 2,2′,4,4′,6-PentaBDE
    • BDE 100
    • BDE-100
    • PBDE-100
    • 22446PENTABROMOBIPHENYLETHER
    • 22446PENTABROMINATEDDIPHENYLETHER
    • 2,2μ,4,4μ,6-PentaBDE, 2,2μ,4,4μ,6-Pentabromodiphenyl ether solution, PBDE 100
    • 2,2',4,4',6-Pentabromodiphenyl ether,50 μL
    • mL in Isooctane
    • BDE No 100 solution
    • 2,2',4,4',6-Pentabromodiphenyl ether,50 μL/mL in Isooctane
    • NSKIRYMHNFTRLR-UHFFFAOYSA-N
    • PBDE100
    • PBDE No. 100
    • SCHEMBL14938506
    • DTXSID4052689
    • YW2W2K0A6U
    • BDE100
    • Q27294741
    • UNII-YW2W2K0A6U
    • 4C8
    • CHEBI:138065
    • 1,3,5-Tribromo-2-(2,4-dibromophenoxy)-Benzene
    • J-012193
    • Benzene, 1,3,5-tribromo-2-(2,4-dibromophenoxy)-
    • NS00001129
    • 189084-64-8
    • PBDE 100 50 microg/mL in Nonane
    • 2,4-Dibromophenyl 2,4,6-Tribromophenyl Ether
    • 2,2',4,4',6-Pentabromodiphenyl ethe
    • MDL: MFCD09037599
    • InChIKey: NSKIRYMHNFTRLR-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H
    • SMILES: BrC1C=C(Br)C=C(Br)C=1OC1C=CC(Br)=CC=1Br

Computed Properties

  • Exact Mass: 559.62600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 559.62573g/mol
  • Heavy Atom Count: 18
  • Complexity: 265
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • LogP: 7.29140
  • PSA: 9.23000
  • Melting Point: 97.6-98.0 ºC
  • Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
  • Solubility: Insuluble (7.3E-5 g/L) (25 ºC),
  • Color/Form: 50 μg/mL in isooctane
  • Density: 2.343±0.06 g/cm3 (20 ºC 760 Torr),

2,2',4,4',6-Pentabromodiphenyl Ether Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AE98575-10mg
2,2',4,4',6-PENTABROMODIPHENYL ETHER
189084-64-8
10mg
$364.00
TRC
P237820-10mg
2,2',4,4',6-Pentabromodiphenyl Ether
189084-64-8
10mg
$ 251.00 2023-09-06
BAI LING WEI Technology Co., Ltd.
bde-100s-1mL
2,2',4,4',6-Pentabromodiphenyl Ether,50 μg/mL in Isooctane
189084-64-8 50 μg/mL in Isooctane
1mL
¥ 1390 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-227291-1 ml
BDE No 100 solution,
189084-64-8
1 ml
¥2241.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
33681-1ML
2,2',4,4',6-Pentabromodiphenyl Ether
189084-64-8
1ml
¥4419.05 2023-10-25

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